molecular formula C17H14F3N3 B5556061 N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No.: B5556061
M. Wt: 317.31 g/mol
InChI Key: VHMYWCAAAHGVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11398195 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Spectroscopic Analysis

Quinazoline derivatives, such as AG-1478, exhibit potent antiproliferative activity, making them of interest in cancer research. The identification of spectral signatures of these inhibitors can aid in understanding their distribution and interactions within biological systems. Studies utilizing density functional theory (DFT) have revealed insights into the structural and electronic properties of such compounds, highlighting the potential of spectroscopic techniques in elucidating drug behaviors (Khattab et al., 2016).

Inhibitory Effects on Cholinesterases

Homobivalent dimers of quinazolinimines have shown significant inhibitory activities against cholinesterases, with some derivatives demonstrating over 100-fold increases in inhibitory potency. This suggests potential applications in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Michael Decker, 2006).

Applications in Organic Semiconductor Devices

Quinazoline derivatives have been explored for their electronic, photophysical, and charge transfer properties at both molecular and solid-state levels. These investigations reveal the suitability of such compounds for use in multifunctional organic semiconductor devices, including light-emitting and photovoltaic applications (A. Irfan et al., 2020).

Antibacterial Activity

N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus, showcasing their potential as a platform for developing new antibacterial agents. The identified compounds displayed low toxicity, effective in vivo activity, and limited potential for resistance development (Kurt S. Van Horn et al., 2014).

Synthesis Techniques and Antiviral Activity

Research has focused on the synthesis of quinazoline derivatives through methods such as microwave irradiation, offering efficient pathways to novel compounds with antiviral activities. These synthetic approaches optimize reaction conditions and yield, highlighting the versatility of quinazoline chemistry (Hui Luo et al., 2012).

Hypotensive Activity and Drug Development

Quinazoline derivatives have been evaluated for their hypotensive effects, demonstrating significant activity through mechanisms similar to those of known drugs like prazosin. This suggests their potential in developing treatments for hypertension (O. El-Sabbagh et al., 2010).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optical materials, demonstrating the broad utility of quinazoline derivatives in materials science (G. Lipunova et al., 2018).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c1-10-6-5-9-13(11(10)2)21-15-12-7-3-4-8-14(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMYWCAAAHGVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.